REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][S:14]([O-:17])(=O)=[O:15])=[CH:8][CH:7]=1.[Na+].C1C=CC=CC=1>CN(C)C=O>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][S:14]([Cl:3])(=[O:17])=[O:15])=[CH:8][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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1.51 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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4.33 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)CCS(=O)(=O)[O-].[Na+]
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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1 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was then heated at 80° C. for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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filtered through a pad of Celite
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Type
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WASH
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Details
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The solids were washed with benzene
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Type
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CONCENTRATION
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Details
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the combined filtrates were concentrated in vacuo
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Type
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TEMPERATURE
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Details
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the resulting suspension was heated at 50° C. for 30 min
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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FILTRATION
|
Details
|
the formed precipitate was collected by filtration
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Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=C(C=C1)CCS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.06 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |